3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride
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Overview
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride: is a heterocyclic compound that features a pyrano-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Medicine: In medicine, the compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyran
- 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one
Uniqueness: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c9-7-4-6-2-1-3-10-8(6)11-5-7;;/h1-3,7H,4-5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQJMSIIXSPRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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